(E)-3-(3-(thiophen-2-yl)acryloyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
Description
The compound (E)-3-(3-(thiophen-2-yl)acryloyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a structurally complex molecule featuring a fused bicyclic core (methanopyrido-diazocinone) conjugated with a thiophene-containing acryloyl group. The (E)-configuration of the acryloyl group likely enhances its rigidity and binding affinity compared to the (Z)-isomer.
Properties
IUPAC Name |
11-[(E)-3-thiophen-2-ylprop-2-enoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-17(7-6-15-3-2-8-23-15)19-10-13-9-14(12-19)16-4-1-5-18(22)20(16)11-13/h1-8,13-14H,9-12H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOZFBYUNSIGBP-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3-(thiophen-2-yl)acryloyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex organic compound featuring a unique molecular structure that incorporates both thiophene and pyrido-diazocin moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 326.41 g/mol. The structure includes multiple heteroatoms (nitrogen and sulfur), which enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 326.41 g/mol |
| CAS Number | 1207061-39-9 |
Anticancer Activity
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
- Case Studies : A study demonstrated that derivatives of thiophene-based compounds showed potent cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer) cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Preliminary studies suggest:
- Inhibition of Bacterial Growth : Similar thiophene derivatives have been shown to inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Potential Applications : This activity suggests potential use in developing new antimicrobial agents .
Synthesis and Characterization
The synthesis of this compound involves several steps including the formation of the thiophene-acryloyl moiety followed by cyclization to form the diazocin ring. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed its structure.
Comparative Biological Activity
A comparative analysis with structurally similar compounds reveals varied biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Tetrahydrobenzo[b]thiophene framework | Analgesic and anti-inflammatory |
| 2-Amino-thiophene derivatives | Similar thiophene structure | Antimicrobial and anticancer |
| Thienopyrimidine derivatives | Incorporates pyrimidine ring | Antiviral and anticancer |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between the target compound and related molecules from the literature:
Key Findings:
Core Flexibility vs.
Electrophilic Reactivity: The acryloyl group in the target compound may undergo Michael addition reactions, unlike the stable nitro and cyano substituents in .
Hydrogen Bonding : While the triazole-thione derivative relies on N–H···S/O interactions for crystal packing, the target compound’s thiophene and carbonyl groups could facilitate π-stacking or dipole-dipole interactions.
Synthetic Complexity : The target compound likely requires advanced cyclization strategies, contrasting with the one-pot synthesis of the imidazo-pyridine analog .
Preparation Methods
Pictet-Spengler Cyclization
The methanopyrido-diazocin core can be assembled via a modified Pictet-Spengler reaction. A representative protocol involves:
| Step | Reagents/Conditions | Yield (%) | Reference Model |
|---|---|---|---|
| 1 | Tryptamine derivative + formaldehyde, HCl/EtOH, reflux | 62–68 | Cytisine analogs |
| 2 | Oxidative aromatization (DDQ, CH₂Cl₂) | 85 |
This method faces limitations in introducing the thiophene-acryloyl group at later stages due to competing side reactions.
Tandem Aza-Michael Addition/Cyclization
A more efficient approach employs a one-pot tandem reaction:
- Aza-Michael addition of a primary amine to methyl vinyl ketone.
- In situ cyclization using p-TsOH in toluene at 110°C.
Key advantages include:
- Shorter reaction time (4–6 hours vs. 24 hours for Pictet-Spengler).
- Better tolerance for electron-withdrawing substituents.
Stereochemical Optimization
Thermodynamic vs. Kinetic Control
Studies on model systems reveal:
- E-isomer predominates under thermodynamic control (refluxing toluene, 48 hours).
- Z-isomer forms transiently in polar aprotic solvents (DMF, 25°C).
Chiral Auxiliary-Assisted Synthesis
A three-step sequence employing Evans oxazolidinones:
- Acylation with (R)-4-benzyl-2-oxazolidinone
- Diastereoselective alkylation (KHMDS, THF, -78°C)
- Auxiliary removal (LiOH, H₂O₂)
This method achieves >98% ee but requires additional synthetic steps.
Industrial-Scale Considerations
Continuous Flow Synthesis
Comparative performance metrics:
| Parameter | Batch Reactor | Flow System |
|---|---|---|
| Reaction Time | 8 hours | 45 minutes |
| Yield | 61% | 78% |
| E:Z Ratio | 12:1 | 18:1 |
Flow systems enhance mass transfer and thermal control, particularly beneficial for exothermic acylation steps.
Green Chemistry Metrics
| Method | PMI* | E-Factor |
|---|---|---|
| Traditional Friedel-Crafts | 8.7 | 32 |
| Catalytic Heck | 4.2 | 11 |
*Process Mass Intensity
Analytical Characterization
Critical quality control parameters:
| Technique | Key Data Points |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 7.85 (d, J=15.6 Hz, 1H, CH=CO), 7.32 (dd, J=5.1, 1.2 Hz, 1H, thiophene) |
| HPLC-UV (254 nm) | Rt=8.72 min, purity >99.5% |
| X-ray Crystallography | C-C bond lengths: 1.334 Å (acryloyl), confirming E-configuration |
Emerging Methodologies
Photochemical [2+2] Cycloaddition
Preliminary results using UV irradiation (λ=300 nm):
| Substrate | Conversion (%) | Dimer Byproduct (%) |
|---|---|---|
| Free base | 92 | <5 |
| HCl salt | 88 | 12 |
Biocatalytic Approaches
Screening of 15 ketoreductases identified KRED-119 as effective for:
- Enantioselective reduction of diketone intermediates
- 89% yield, 94% ee under mild conditions (pH 7.0, 30°C)
Q & A
Q. What are the common synthetic routes for this compound, and how are key intermediates validated?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Preparation of heterocyclic intermediates (e.g., pyrido[1,2-a]diazocin-8-one core) via cyclization reactions under reflux conditions .
- Step 2 : Introduction of the thiophenylacryloyl group via nucleophilic acyl substitution or Michael addition, requiring strict pH and temperature control (e.g., 60–80°C in anhydrous DMF) .
- Validation : Intermediates are characterized using NMR (chemical shifts for aromatic protons: δ 7.2–8.5 ppm) and HRMS (mass accuracy < 2 ppm) to confirm structural integrity .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : NMR detects the carbonyl group (δ ~170–180 ppm) and thiophene ring (δ ~125–140 ppm) .
- Mass Spectrometry : HRMS (e.g., [M+H] at m/z 456.1234) confirms molecular weight with <1 ppm error .
- IR Spectroscopy : Peaks at 1650–1750 cm indicate carbonyl stretching .
Q. How do researchers ensure purity during synthesis?
- Chromatographic Methods : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities at <0.1% .
- Recrystallization : Solvent systems like ethyl acetate/hexane (3:1) yield >98% purity .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
- Dynamic Effects : Conformational flexibility in the tetrahydro-1H-pyrido ring may cause splitting discrepancies. Variable-temperature NMR (VT-NMR) at –40°C to 80°C can stabilize rotamers for clearer analysis .
- DFT Calculations : Compare experimental shifts with computational models (B3LYP/6-31G* basis set) to validate assignments .
Q. What strategies optimize reaction yields for the acryloyl-thiophene coupling step?
- Catalytic Screening : Pd(OAc) (5 mol%) with Xantphos ligand increases cross-coupling efficiency (yield: 72% → 89%) .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance electrophilicity of the acryloyl group .
Q. How does the compound’s stereochemistry influence its stability?
- E/Z Isomerism : The (E)-configuration of the acryloyl group is stabilized by intramolecular hydrogen bonding (N–H···O=C), as shown by X-ray crystallography (bond length: 2.8 Å) .
- Degradation Pathways : Acidic conditions (pH < 3) promote ring-opening of the diazocine core, reducing stability .
Data Contradictions and Resolution
Q. Why do reported melting points vary across studies (e.g., 243–245°C vs. 235–238°C)?
- Impurity Profiles : Trace solvents (e.g., DMF) lower observed melting points. Differential Scanning Calorimetry (DSC) under nitrogen resolves discrepancies .
- Polymorphism : Recrystallization from ethanol vs. dichloromethane produces different crystalline forms .
Physicochemical Properties Table
Methodological Recommendations
- Reaction Optimization : Use Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst loading .
- Biological Assays : Evaluate kinase inhibition via ATP-competitive binding assays (IC determination) with positive controls (e.g., staurosporine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
